9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h-purin-6-amine
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Overview
Description
9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, an iodine atom, and a purine base. The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups, while the iodine atom can participate in various chemical reactions.
Preparation Methods
The synthesis of 9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h-purin-6-amine typically involves multiple steps. One common synthetic route includes the protection of the hydroxyl group of a purine derivative with a TBDMS group, followed by iodination at the 8-position of the purine ring. The reaction conditions often involve the use of reagents such as tert-butyldimethylsilyl chloride (TBSCl) and iodine or iodinating agents under anhydrous conditions .
Chemical Reactions Analysis
9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Deprotection: The TBDMS group can be removed using fluoride ions, such as tetrabutylammonium fluoride (TBAF), to yield the free hydroxyl group
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in studies involving nucleoside analogs and their interactions with biological targets.
Industry: The compound can be used in the synthesis of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleosides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. The TBDMS group provides stability and protection during synthetic transformations, while the iodine atom can be used for further functionalization .
Comparison with Similar Compounds
Similar compounds include other purine derivatives with different protecting groups or halogen atoms. For example:
9-(((Tert-butyldimethylsilyl)oxy)methyl)-9h-purin-6-amine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
8-Bromo-9-(((Tert-butyldimethylsilyl)oxy)methyl)-9h-purin-6-amine: Contains a bromine atom instead of iodine, which can affect its reactivity and applications.
9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-chloro-9h-purin-6-amine:
Properties
Molecular Formula |
C12H20IN5OSi |
---|---|
Molecular Weight |
405.31 g/mol |
IUPAC Name |
9-[[tert-butyl(dimethyl)silyl]oxymethyl]-8-iodopurin-6-amine |
InChI |
InChI=1S/C12H20IN5OSi/c1-12(2,3)20(4,5)19-7-18-10-8(17-11(18)13)9(14)15-6-16-10/h6H,7H2,1-5H3,(H2,14,15,16) |
InChI Key |
ISZOWQZMCVSCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCN1C2=NC=NC(=C2N=C1I)N |
Origin of Product |
United States |
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